N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide
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Overview
Description
N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide: It is a derivative of pyrazine carboxamide and has been investigated for its pharmaceutical properties, particularly as a cannabinoid receptor 1 (CB1) antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide typically involves the reaction of 5,6-dip-tolylpyrazine-2-carboxylic acid with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, particularly cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide involves its interaction with cannabinoid receptor 1 (CB1). The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including pain perception, appetite regulation, and immune response .
Comparison with Similar Compounds
N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide: is similar to other pyrazine carboxamide derivatives, such as pyrazinamide and pyrazine-2-carboxamide.
Uniqueness:
This compound: is unique due to its specific substitution pattern and its potent activity as a CB1 antagonist. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-5,6-bis(4-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C24H27N3O/c1-16(2)13-14-25-24(28)21-15-26-22(19-9-5-17(3)6-10-19)23(27-21)20-11-7-18(4)8-12-20/h5-12,15-16H,13-14H2,1-4H3,(H,25,28) |
InChI Key |
DGPFCWKIBMZBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)C(=O)NCCC(C)C |
Origin of Product |
United States |
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